(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE
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Overview
Description
(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Enamide Backbone: The starting materials, such as 4-tert-butylbenzaldehyde and a suitable amine, undergo a condensation reaction to form the enamide backbone.
Introduction of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a sulfur-containing reagent.
Oxidation: The final step involves the oxidation of the thiolane ring to introduce the oxo groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.
Reduction: Reduction reactions can be used to modify the double bond or the oxo groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while reduction could result in saturated or partially saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug development studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical modifications makes it a potential lead compound for the development of new therapeutic agents.
Industry
In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.
DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-METHYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: Similar structure but with a methyl group instead of a tert-butyl group.
(2E)-3-(4-ETHYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness
The uniqueness of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE lies in its specific substitution pattern and the presence of the thiolane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-17(2,3)14-7-4-13(5-8-14)6-9-16(19)18-15-10-11-22(20,21)12-15/h4-9,15H,10-12H2,1-3H3,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHCKGJSPYFXPS-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808586 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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